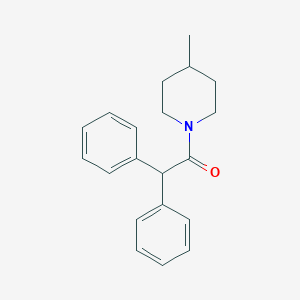![molecular formula C17H19ClFNO2 B239707 N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B239707.png)
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential use in research applications. It is a selective serotonin reuptake inhibitor (SSRI) and is commonly referred to as Citalopram.
Mecanismo De Acción
Citalopram works by selectively inhibiting the reuptake of serotonin in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. By inhibiting its reuptake, Citalopram increases the concentration of serotonin in the brain, which can improve mood and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Citalopram has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, it has been shown to decrease the levels of cortisol, a hormone associated with stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Citalopram has several advantages for use in lab experiments. It has a high affinity for the serotonin transporter, which makes it a potent inhibitor. Additionally, it has a long half-life, which allows for sustained inhibition of serotonin reuptake. However, one of the limitations of using Citalopram in lab experiments is its potential for non-specific binding to other receptors. This can lead to off-target effects and may complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research involving Citalopram. One area of interest is the use of Citalopram in combination with other drugs to enhance its therapeutic effects. Another area of research is the development of more selective serotonin reuptake inhibitors that have fewer off-target effects. Additionally, there is ongoing research on the role of serotonin in various mental health disorders, which may lead to the development of new treatments that target the serotonin system.
Conclusion:
In conclusion, N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine, or Citalopram, is a chemical compound that has potential use in research applications. It is a selective serotonin reuptake inhibitor that has been extensively studied for its potential use in treating mental health disorders. Citalopram has several advantages for use in lab experiments, but also has limitations that must be considered. Future research directions include the use of Citalopram in combination with other drugs and the development of more selective serotonin reuptake inhibitors.
Métodos De Síntesis
Citalopram is synthesized through a multi-step process that involves the reaction of 5-chloro-2-(2-fluorophenyl) benzyl alcohol with 2-methoxyethylamine. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified using various methods such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Citalopram has been extensively studied for its potential use in treating various mental health disorders such as depression, anxiety, and obsessive-compulsive disorder. Additionally, it has been used in research to study the neurochemical mechanisms involved in these disorders. Citalopram has also been used in studies on serotonin transporter function and regulation.
Propiedades
Nombre del producto |
N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methoxyethanamine |
|---|---|
Fórmula molecular |
C17H19ClFNO2 |
Peso molecular |
323.8 g/mol |
Nombre IUPAC |
N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C17H19ClFNO2/c1-21-9-8-20-11-14-10-15(18)6-7-17(14)22-12-13-4-2-3-5-16(13)19/h2-7,10,20H,8-9,11-12H2,1H3 |
Clave InChI |
JPBQEBMCDIESRU-UHFFFAOYSA-N |
SMILES |
COCCNCC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F |
SMILES canónico |
COCCNCC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)
![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)


![Methyl 3-[(2-ethylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B239644.png)


![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)


![3-bromo-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B239676.png)